(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
BenchChem offers high-quality (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H9ClFN3OS2 |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H9ClFN3OS2/c18-12-4-1-5-13(19)11(12)9-14-16(23)22-17(25-14)20-15(21-22)7-6-10-3-2-8-24-10/h1-9H/b7-6+,14-9- |
InChI Key |
KFHNSGCQVFBZBT-XQZMZFSGSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2)F |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel synthetic derivative belonging to the thiazole and triazole classes. These classes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound—particularly the presence of chlorine and fluorine substituents—enhance its potential biological interactions.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.82 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.82 g/mol |
| Structural Features | Thiazole and Triazole moieties |
Antimicrobial Activity
Studies have indicated that compounds with similar thiazole and triazole structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been documented to possess antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism .
Anticancer Activity
The anticancer potential of this compound is supported by research on related thiazolo-triazole derivatives. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that certain thiazole derivatives exhibited cytotoxic effects against human cancer cells by disrupting mitochondrial function and inducing oxidative stress .
Anti-inflammatory Effects
Thiazole and triazole derivatives are also recognized for their anti-inflammatory properties. Research has demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .
Case Studies
- Anticancer Study : A study conducted on a series of thiazolo-triazole compounds revealed that one derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Evaluation : In vitro testing of similar thiazole derivatives showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
- Anti-inflammatory Research : A comparative analysis highlighted that thiazole derivatives significantly reduced inflammation in animal models by decreasing levels of TNF-alpha and IL-6 cytokines, demonstrating their potential as therapeutic agents in inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (5Z)-5-(2-chloro-6-fluorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. For example:
- A study showed that thiophene-linked triazoles demonstrated potent antimicrobial activity against various bacterial strains .
Anticancer Potential
Several studies have explored the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives:
- Compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. Notably, derivatives containing chlorine and fluorine substitutions were found to enhance anticancer activity while maintaining low toxicity towards normal cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that:
- The presence of halogens (such as chlorine and fluorine) significantly influences the biological activity of these compounds.
- Modifications in the substituent positions can lead to variations in potency and selectivity towards specific biological targets .
Case Studies
- Antimicrobial Evaluation : In vitro studies conducted on related compounds demonstrated varying degrees of effectiveness against common pathogens. The results indicated that specific modifications could enhance antimicrobial efficacy .
- Cytotoxicity Assessments : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against various cancer cell lines. The findings suggested that compounds with specific substituents exhibited promising anticancer activities while sparing normal somatic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
